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Compound of Interest

Compound Name: Dihydro-6-imino-1,3-dimethyluracil

Cat. No.: B094056 Get Quote

Introduction
Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable amino

form, 6-Amino-1,3-dimethyluracil, is a pivotal intermediate in modern organic synthesis. Its

unique structural features and reactivity have positioned it as a valuable building block for the

creation of a diverse array of high-value molecules. This document provides detailed

application notes and experimental protocols for the use of this intermediate, with a focus on its

role in the synthesis of pharmaceuticals and other functional organic compounds. The

adaptable molecular structure, chemical stability, and ease of synthesis make 6-Amino-1,3-

dimethyluracil a strategic component in the development of novel therapeutics, including

antiviral, anticancer, and cardiovascular drugs.[1] It serves as a foundational scaffold for

nucleoside analogs and for the construction of complex fused heterocyclic systems.[1]

Physicochemical Properties and Data
Proper handling and storage of 6-Amino-1,3-dimethyluracil are crucial for maintaining its

integrity. It should be stored in a cool, dry place, shielded from moisture and strong oxidizing

agents.
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Property Value Reference

Molecular Formula C₆H₉N₃O₂ [2]

Molecular Weight 155.15 g/mol [2]

Appearance Off-white to light yellow powder

Melting Point 295 °C (decomposes)

CAS Number 6642-31-5 [2]

IUPAC Name
6-amino-1,3-

dimethylpyrimidine-2,4-dione
[2]

InChIKey
VFGRNTYELNYSKJ-

UHFFFAOYSA-N
[2]

SMILES CN1C(=CC(=O)N(C1=O)C)N [2]

Applications in Organic Synthesis
Synthesis of the Antihypertensive Drug Urapidil
6-Amino-1,3-dimethyluracil is a key precursor in the synthesis of Urapidil, a medication used to

treat hypertension.[3] The synthesis involves the transformation of the amino group into a more

complex side chain that imparts the desired pharmacological activity.
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6-Amino-1,3-dimethyluracil

Reaction with 3-chloropropanol

 Alkylation 

6-[(3-hydroxypropyl)amino]-
1,3-dimethyluracil

Chlorination with Thionyl Chloride

 Substitution 

6-[(3-chloropropyl)amino]-
1,3-dimethyluracil

Condensation with
1-(2-methoxyphenyl)piperazine

 Nucleophilic
Substitution 

Urapidil
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Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Urapidil.

Urapidil's Dual-Action Signaling Pathway:
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Urapidil exhibits its antihypertensive effects through a dual mechanism of action. It acts as a

selective antagonist of peripheral α1-adrenergic receptors and as an agonist at central 5-HT1A

serotonin receptors.[4][5]

α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular

smooth muscle, urapidil prevents norepinephrine-induced vasoconstriction, leading to

vasodilation and a reduction in peripheral resistance.[4][6]

5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which

decreases sympathetic outflow from the central nervous system, further contributing to the

reduction in blood pressure.[4][7][8]
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Caption: Dual signaling pathway of Urapidil.

Multicomponent Reactions for Fused Heterocycles
6-Amino-1,3-dimethyluracil is an excellent substrate for multicomponent reactions (MCRs),

enabling the one-pot synthesis of complex heterocyclic scaffolds such as pyrido[2,3-
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d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their

diverse biological activities. The reaction typically proceeds through a cascade of reactions,

including Knoevenagel condensation and Michael addition, followed by cyclization.

General Workflow for a Three-Component Reaction:

6-Amino-1,3-dimethyluracil

One-Pot Reaction
(e.g., with catalyst,
heat, or microwave)

Aromatic Aldehyde Active Methylene
Compound

Fused Heterocycle
(e.g., Pyrido[2,3-d]pyrimidine)

 Cascade
Reaction 

Click to download full resolution via product page

Caption: General workflow for multicomponent synthesis of fused heterocycles.

Quantitative Data from Synthetic Protocols
The following tables summarize quantitative data from various synthetic procedures involving

6-Amino-1,3-dimethyluracil.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil
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Starting
Materials

Reaction
Conditions

Yield (%) Purity (%) Reference

Cyanoacetic

acid, 1,3-

dimethylurea,

Acetic anhydride

Cyclization under

alkaline

conditions

93.71 99.125 [9]

Chloroacetic

acid, Sodium

cyanide, 1,3-

dimethylurea

Multi-step

synthesis with

cyclization

78.72 91.714 [9]

Table 2: Synthesis of Urapidil and Intermediates

Reactants Product
Reaction
Conditions

Yield (%) Purity (%) Reference

6-Amino-1,3-

dimethyluracil

, 3-

chloropropan

ol

6-[(3-

hydroxypropy

l)amino]-1,3-

dimethyluracil

Not specified >80 >98.5 [10]

6-[(3-

hydroxypropy

l)amino]-1,3-

dimethyluracil

, Thionyl

chloride

6-[(3-

chloropropyl)

amino]-1,3-

dimethyluracil

Thionyl

chloride as

solvent and

reagent

>85 >98

6-[(3-

chloropropyl)

amino]-1,3-

dimethyluracil

, 1-(2-

methoxyphen

yl)piperazine

Urapidil

Phase-

transfer

catalysis

>80 96.6-98.0 [10]
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Table 3: Multicomponent Reactions for Fused Heterocycles

Reactants Product Type
Catalyst/Solve
nt

Yield (%) Reference

6-Amino-1,3-

dimethyluracil,

Aromatic

aldehydes,

Malononitrile

Pyrido[2,3-

d]pyrimidines

Triethylamine/Aq

ueous ethanol
85-95 [9]

6-Amino-1,3-

dimethyluracil,

Aromatic

aldehydes,

Cyanoacetamide

Pyrido[2,3-

d]pyrimidines

DMAP/DMF,

Ultrasonic

irradiation

81-93 [9]

6-Amino-1,3-

dimethyluracil,

Aromatic

aldehydes,

Malononitrile

Pyrido[2,3-

d]pyrimidines

Glycerol-water

(3:1), Catalyst-

free

High [9]

6-Amino-1,3-

dimethyluracil,

Aromatic

aldehydes, 4-

hydroxycoumarin

Coumarin-based

unsymmetrical

TRSMs

DABCO,

Sonochemical
Not specified [6]

Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil
This protocol is adapted from a patented procedure and is intended for laboratory-scale

synthesis.

Materials:

Dehydrated cyanoacetic acid
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1,3-Dimethylurea

Acetic anhydride

Condensing agent (e.g., DCC on a solid support)

Deionized water

Liquid alkali (e.g., 32% NaOH solution)

Procedure:

Condensation:

To a reaction vessel containing dehydrated cyanoacetic acid, add the condensing agent

and acetic anhydride under cooling (6-8 °C).

Stir the mixture for 5-8 minutes.

Add 1,3-dimethylurea to the reaction vessel and continue stirring for 10-12 minutes.

Gradually warm the reaction mixture to 15-18 °C and stir for another 10-12 minutes, then

warm to 28-30 °C and stir for an additional 10-12 minutes.

Filter the reaction mixture. The filtrate contains 1,3-dimethylcyanoacetylurea.

Cyclization:

Transfer the filtrate containing 1,3-dimethylcyanoacetylurea to a new reaction vessel and

adjust the temperature to 40-45 °C.

Slowly add liquid alkali dropwise until the pH of the solution reaches 9-9.5.

Stir the reaction mixture at 40-45 °C for 10-12 minutes.

Heat the reaction mixture to 90-95 °C and stir for 18-20 minutes.

Cool the reaction mixture and collect the precipitated product by centrifugation or filtration.
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Dry the solid product to obtain 6-amino-1,3-dimethyluracil.

Expected Outcome:

Yield: ~93%

Purity: >99% (as determined by HPLC)

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine
Derivative via a Three-Component Reaction
This protocol describes a general procedure for the synthesis of a fused heterocyclic system.

Materials:

6-Amino-1,3-dimethyluracil (1 mmol)

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

Active methylene compound (e.g., malononitrile) (1 mmol)

Catalyst (e.g., a few drops of triethylamine)

Solvent (e.g., ethanol)

Procedure:

In a round-bottom flask, dissolve 6-Amino-1,3-dimethyluracil, the aromatic aldehyde, and the

active methylene compound in ethanol.

Add the catalyst to the reaction mixture.

Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-

d]pyrimidine derivative.

Expected Outcome:

Yields are typically in the range of 80-95%, depending on the specific substrates used.

Conclusion
Dihydro-6-imino-1,3-dimethyluracil (as its tautomer 6-Amino-1,3-dimethyluracil) is a highly

valuable and versatile intermediate in organic synthesis. Its application in the synthesis of the

antihypertensive drug Urapidil and its utility in multicomponent reactions for the construction of

complex heterocyclic frameworks highlight its importance in medicinal chemistry and drug

development. The protocols and data presented in this document provide a comprehensive

resource for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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